molecular formula C10H9F3O2 B8477644 Ethyl 2,4,5-trifluoro-3-methylbenzoate CAS No. 174637-91-3

Ethyl 2,4,5-trifluoro-3-methylbenzoate

Cat. No.: B8477644
CAS No.: 174637-91-3
M. Wt: 218.17 g/mol
InChI Key: CNLWICAPVKYJDJ-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trifluoro-3-methylbenzoate is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

174637-91-3

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

ethyl 2,4,5-trifluoro-3-methylbenzoate

InChI

InChI=1S/C10H9F3O2/c1-3-15-10(14)6-4-7(11)9(13)5(2)8(6)12/h4H,3H2,1-2H3

InChI Key

CNLWICAPVKYJDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)C)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-methyl-2,4,5-trifluorobenzoic acid (Shimizu T., Asai T., Kumai S., Jpn. Kokai Tokkyo Koho (1997) Japanese Appl. JP 95-219069, 4.3 g, 22.6 mmol) in dichloromethane (100 mL) at 0° C. is treated with oxalyl chloride (4.2 g, 33 mmol) followed by N,N-dimethylformamide (2 drops). The mixture is stirred at room temperature for 3 hours, concentrated and dried in vacuo. The acid chloride is diluted with dichloromethane, cooled to 0° C., and treated with absolute ethanol (10 mL, 170 mmol). The resulting solution is stirred at room temperature for 20 hours, poured into saturated NaHCO3 solution and extracted with dichloromethane. The organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated under vacuum to afford the title compound (3.8 g). 1H NMR (200 MHz, CDCl3): δ 7.67–7.26 (m, 1H), 4.44 (q, 2H), 2.27 (dd, 3H), 1.42 (t, 3H).
Quantity
4.3 g
Type
reactant
Reaction Step One
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4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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